![molecular formula C8H9BO4 B1363405 5-Methoxy-2-formylphenylboronic acid CAS No. 40138-18-9](/img/structure/B1363405.png)
5-Methoxy-2-formylphenylboronic acid
Overview
Description
5-Methoxy-2-formylphenylboronic acid is a non-peptide compound that is an intermediate in the synthesis of thrombopoietin . It is also a reagent used in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular formula of 5-Methoxy-2-formylphenylboronic acid is C8H9BO4 . The molecular weight is 179.97 .Chemical Reactions Analysis
5-Methoxy-2-formylphenylboronic acid is used in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation . It is also used in the protodeboronation of pinacol boronic esters .Scientific Research Applications
Antimicrobial Activity
5-Methoxy-2-formylphenylboronic acid has been studied for its antimicrobial properties. It shows moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . The presence of an electron-withdrawing substituent in the compound increases its acidity, which may contribute to its antimicrobial efficacy .
Suzuki Reaction
In organic chemistry, this compound is utilized in the Suzuki reaction, which is a cross-coupling method used to synthesize carbon-carbon bonds . This reaction is pivotal in the creation of complex organic compounds, including pharmaceuticals and polymers.
Drug Synthesis
The compound is a reagent in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation . Laetevirenol A is a compound with potential therapeutic applications, and the synthesis route involving 5-Methoxy-2-formylphenylboronic acid is crucial for its production.
Boron Neutron Capture Therapy (BNCT)
Arylboronic acids, including 5-Methoxy-2-formylphenylboronic acid, are explored for their application in BNCT . BNCT is a binary cancer treatment that targets tumors at the cellular level using boron-containing compounds.
Positron Emission Tomography (PET)
This compound has potential use in PET imaging as part of the diagnostic process in medical applications . PET imaging is a type of nuclear medicine procedure that visualizes metabolic processes in the body.
Sensors and Receptors
Due to its chemical structure, 5-Methoxy-2-formylphenylboronic acid can be used to develop sensors and receptors . These can be applied in various fields, including environmental monitoring and biochemical assays.
Polymers
The boronic acid moiety of the compound allows it to be used in the functionalization of polymers . This can enhance the properties of polymers, making them suitable for specialized applications.
Nanoparticle Functionalization
5-Methoxy-2-formylphenylboronic acid can be employed to functionalize nanoparticles . This functionalization can impart specific properties to the nanoparticles, such as targeting abilities or improved stability, which are beneficial in fields like drug delivery and diagnostics.
Safety And Hazards
properties
IUPAC Name |
(2-formyl-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISYHZMNRATPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370256 | |
Record name | 5-Methoxy-2-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-formylphenylboronic acid | |
CAS RN |
40138-18-9 | |
Record name | 5-Methoxy-2-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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